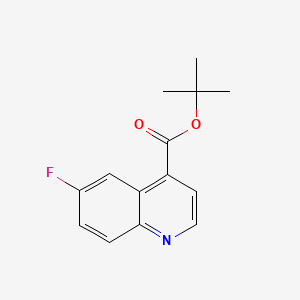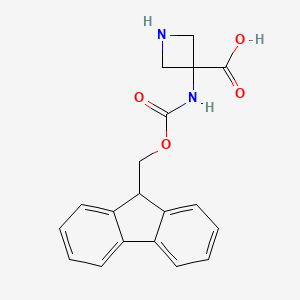
Tert-butyl6-fluoroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl6-fluoroquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-fluoroquinoline-4-carboxylate typically involves the reaction of 6-fluoroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl6-fluoroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl6-fluoroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting bacterial and viral infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoline-4-carboxylate: Lacks the tert-butyl group, which may result in different reactivity and stability.
Tert-butylquinoline-4-carboxylate: Lacks the fluoro group, affecting its biological activity.
Quinoline-4-carboxylate: Lacks both the tert-butyl and fluoro groups, making it less sterically hindered and potentially less active.
Uniqueness
Tert-butyl6-fluoroquinoline-4-carboxylate is unique due to the presence of both the tert-butyl and fluoro groups. The tert-butyl group provides steric hindrance, enhancing stability, while the fluoro group contributes to its biological activity by facilitating interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H14FNO2 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
tert-butyl 6-fluoroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3 |
Clave InChI |
UFHZYMLNRJOQJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)

amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

